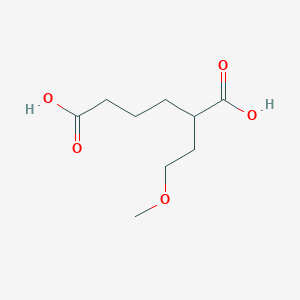
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is a chemical compound used primarily as a reagent in the preparation of carboxamides, which are modulators of kinase activity. This compound is known for its role in various synthetic and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate typically involves the reaction of 3-(Trimethylsilanyl)propionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester.
Coupling Reactions: Reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of NHS.
Major Products Formed
Substitution Reactions: Formation of substituted esters or amides.
Hydrolysis: Formation of 3-(Trimethylsilanyl)propionic acid and N-hydroxysuccinimide.
Coupling Reactions: Formation of carboxamides and other complex molecules.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carboxamides and other organic compounds.
Biology: Employed in the study of protein-protein interactions and as a crosslinker in mass spectrometry.
Medicine: Investigated for its potential role in modulating kinase activity, which is crucial in various signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a crosslinker and reagent in chemical reactions. It targets specific functional groups, such as amines, to form stable covalent bonds. This mechanism is crucial in the study of protein interactions and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in protein studies.
Bis-(propionic acid NHS ester)-sulfoxide: Similar in structure and function, used for studying protein-protein interactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate is unique due to its trimethylsilanyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4Si/c1-16(2,3)7-6-10(14)15-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAFRMBTDBTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)







![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)



